molecular formula C12H15N3S B12896829 5-[(3,5-Dimethylphenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine CAS No. 87411-23-2

5-[(3,5-Dimethylphenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine

Cat. No.: B12896829
CAS No.: 87411-23-2
M. Wt: 233.33 g/mol
InChI Key: FUCYUOMZCPRLAX-UHFFFAOYSA-N
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Description

5-(3,5-Dimethylbenzyl)-N-methyl-1,3,4-thiadiazol-2-amine is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a 3,5-dimethylbenzyl group attached to the thiadiazole ring, along with an N-methyl substitution.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-Dimethylbenzyl)-N-methyl-1,3,4-thiadiazol-2-amine typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the 3,5-Dimethylbenzyl Group: The 3,5-dimethylbenzyl group can be introduced through a nucleophilic substitution reaction using 3,5-dimethylbenzyl chloride and the thiadiazole intermediate.

    N-Methylation: The final step involves the methylation of the nitrogen atom in the thiadiazole ring using methyl iodide or a similar methylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-(3,5-Dimethylbenzyl)-N-methyl-1,3,4-thiadiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, amines.

    Substitution: Various substituted thiadiazoles.

Scientific Research Applications

5-(3,5-Dimethylbenzyl)-N-methyl-1,3,4-thiadiazol-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-(3,5-Dimethylbenzyl)-N-methyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to the modulation of their activity.

    Pathways Involved: It may affect various cellular pathways, including those involved in cell proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylbenzyl alcohol: A related compound with a similar benzyl group but lacking the thiadiazole ring.

    N-Methyl-1,3,4-thiadiazol-2-amine: A simpler thiadiazole compound without the 3,5-dimethylbenzyl group.

Uniqueness

5-(3,5-Dimethylbenzyl)-N-methyl-1,3,4-thiadiazol-2-amine is unique due to the combination of the 3,5-dimethylbenzyl group and the N-methyl substitution on the thiadiazole ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

87411-23-2

Molecular Formula

C12H15N3S

Molecular Weight

233.33 g/mol

IUPAC Name

5-[(3,5-dimethylphenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C12H15N3S/c1-8-4-9(2)6-10(5-8)7-11-14-15-12(13-3)16-11/h4-6H,7H2,1-3H3,(H,13,15)

InChI Key

FUCYUOMZCPRLAX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)CC2=NN=C(S2)NC)C

Origin of Product

United States

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